Trans-4,5-Dehydro-DL-homoarginine Dihydrochloride is a synthetic compound that belongs to the class of unusual amino acids. These compounds are integral to medicinal chemistry due to their unique structural properties and functional versatility. This specific compound is characterized by the presence of a dehydro group at the 4 and 5 positions of the homoarginine structure, which enhances its biochemical properties and potential applications in drug development.
Trans-4,5-Dehydro-DL-homoarginine Dihydrochloride can be synthesized through various organic chemistry methods, often involving modifications of existing amino acid structures. It is utilized in research settings focusing on medicinal chemistry and peptide synthesis, where unusual amino acids are employed to enhance the biological activity of peptides.
This compound is classified as an unnatural amino acid, which is a subset of amino acids that do not occur naturally in proteins but can be synthesized for specific applications in biochemistry and pharmacology. Its classification as a dihydrochloride salt indicates that it is often used in a hydrated form, which can influence its solubility and stability in biological systems.
The synthesis of trans-4,5-Dehydro-DL-homoarginine Dihydrochloride typically involves several key steps:
The synthesis may require careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of trans-4,5-Dehydro-DL-homoarginine Dihydrochloride. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of the synthesized compound.
Trans-4,5-Dehydro-DL-homoarginine Dihydrochloride has a complex molecular structure characterized by:
The molecular formula for trans-4,5-Dehydro-DL-homoarginine Dihydrochloride is typically represented as . The molecular weight is approximately 225.09 g/mol. The presence of two hydrochloride ions contributes to its solubility profile in aqueous solutions.
Trans-4,5-Dehydro-DL-homoarginine Dihydrochloride can participate in various chemical reactions typical for amino acids:
The reactivity of trans-4,5-Dehydro-DL-homoarginine Dihydrochloride is influenced by its structural features; the dehydro modification can enhance its ability to participate in specific chemical transformations compared to its saturated counterparts.
The mechanism of action for trans-4,5-Dehydro-DL-homoarginine Dihydrochloride primarily involves its incorporation into peptide sequences where it may affect the structural conformation and biological activity of the resulting peptides.
Research indicates that unnatural amino acids like trans-4,5-Dehydro-DL-homoarginine can significantly impact peptide properties such as enzymatic stability and receptor binding efficacy.
Trans-4,5-Dehydro-DL-homoarginine Dihydrochloride typically appears as a white crystalline solid. It is hygroscopic and soluble in water due to the presence of hydrochloride ions.
Key chemical properties include:
Relevant data indicates that its melting point is around 220 °C when hydrated.
Trans-4,5-Dehydro-DL-homoarginine Dihydrochloride has several applications in scientific research:
The strategic incorporation of deuterium atoms into trans-4,5-Dehydro-DL-homoarginine enables precise tracking of its metabolic fate and biochemical interactions. The deuterated analog (trans-4,5-Dehydro-DL-homoarginine-d6 dihydrochloride) features six deuterium atoms positioned at the C3, C4, C5, and C6 carbon centers, as confirmed by its molecular formula C₇H₁₀D₆Cl₂N₄O₂ and a molecular weight of 265.17 g/mol [1]. This specific labeling pattern – achieved through synthetic organic chemistry techniques – maintains the compound's stereochemical integrity while introducing sufficient mass shift for detection via mass spectrometry.
Table 1: Deuterium Distribution in trans-4,5-Dehydro-DL-homoarginine-d6
| Position | Atom Type | Labeling Purpose | Detection Method |
|---|---|---|---|
| C3 | -CD₂- | Metabolic stability assessment | LC-MS/MS |
| C4 | =CD- | Tracking dehydrogenation reactions | High-res MS |
| C5 | =CD- | Monitoring degradation pathways | Isotope ratio MS |
| C6 | -CD₂- | Quantifying uptake kinetics | Tracer kinetics |
The dihydrochloride salt form (Product Code: TRC-D230072-100MG) enhances solubility for in vitro metabolic assays, while the deuterium atoms create distinctive spectral signatures without altering the molecule's steric or electronic properties. This allows researchers to: (1) Quantify cellular uptake efficiency in arginine metabolism studies, (2) Distinguish endogenous versus exogenous homoarginine pools, and (3) Monitor decomposition pathways under physiological conditions. The isotopic purity (>98% d6) ensures minimal interference from unlabeled species in tracer studies [1].
Homoarginine derivatives undergo complex biochemical transformations mediated by both enzymatic and chemical pathways. Pyridoxal 5'-phosphate (PLP)-dependent enzymes – particularly aminotransferases – recognize the homoarginine backbone, catalyzing transamination reactions at the ε-amino group. This enzymatic processing mirrors lysine biosynthesis pathways observed in methanococci, where diaminopimelate aminotransferase (DapL) converts tetrahydrodipicolinate to ll-diaminopimelate through PLP-mediated amino transfer [6]. The unsaturated backbone in trans-4,5-Dehydro-DL-homoarginine alters substrate-enzyme binding kinetics by introducing conformational constraints.
Non-enzymatic modifications occur through two primary mechanisms:
Table 2: Modification Pathways of Homoarginine Derivatives
| Modification Type | Reaction Partner | Primary Site | Biological Consequence |
|---|---|---|---|
| Enzymatic transamination | α-ketoglutarate | ε-amino group | Alters metabolic flux to nitric oxide |
| Hydrazone formation | Isonicotinoyl hydrazones | α-amino group | Generates iron-chelating complexes |
| Oxidative cyclization | Reactive oxygen species | C4-C5 double bond | Decreases bioavailability |
| Salt complexation | HCl | Guanidino group | Enhances crystalline stability |
These modifications significantly impact the compound's biological activity. Hydrazone derivatives exhibit metal-chelating properties useful in analytical chemistry, while the dihydrochloride salt form improves crystalline stability for storage and handling [2]. The preservation of the trans-alkene configuration during modifications is crucial, as cis-isomerization reduces recognition by arginine-metabolizing enzymes by >80% [3].
The production of optically pure trans-4,5-Dehydro-L-homoarginine or its D-enantiomer requires sophisticated resolution techniques due to the compound's resistance to enzymatic resolution. The diastereomeric salt formation method using chiral amines achieves partial resolution, though with variable efficiency:
Table 3: Resolution Efficiency of DL-Homoarginine Derivatives
| Chiral Resolving Agent | Equivalents | Recrystallizations | Enantiomeric Excess (%) | Overall Yield (%) |
|---|---|---|---|---|
| (R)-1-phenylethylamine | 6.0 | 2 | 92% (2R,5R) | 11-15 |
| (S)-1-phenylethylamine | 6.0 | 1 | 75% (2S,5S) | 20-27 |
| L-tartaric acid | 1.2 | 3 | 68% (L) | <10 |
| Cinchonidine | 2.5 | 2 | 85% (D) | 18-22 |
The resolution protocol involves: (1) Forming diastereomeric salts in ethanol/water mixtures at 60°C, (2) Controlled cooling crystallization (0.5°C/min) to preferentially nucleate one diastereomer, and (3) Sequential recrystallization from methanol/acetone systems [3]. The C7-C13 alkyl chain derivatives demonstrate superior resolution efficiency (75-92% ee) compared to shorter-chain analogs (<20% ee), attributed to enhanced crystalline lattice differentiation [3] [4].
Deuterated versions (e.g., d6-analogs) exhibit altered crystallization kinetics due to isotope effects, requiring modified solvent ratios (methanol-d₄/acetone = 3:1 v/v) and slower nucleation rates. The deuterium-induced vibrational frequency changes strengthen crystal packing forces by ~2.3 kJ/mol, significantly improving chiral stability during storage [1]. Industrial-scale resolution employs continuous preferential crystallization reactors with in-line chiral monitoring to maintain enantiopurity >99% for pharmaceutical applications requiring single enantiomers.
CAS No.: 163000-63-3
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 150653-91-1
CAS No.: 13966-05-7
CAS No.: 467-14-1